molecular formula C22H19NO3 B2514009 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide CAS No. 866132-91-4

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide

Cat. No.: B2514009
CAS No.: 866132-91-4
M. Wt: 345.398
InChI Key: MJPVUTSHKLVRCO-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety with a furylmethyl group and a benzenecarboxamide framework, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indene Moiety: This can be achieved through cyclization reactions of suitable precursors under acidic or basic conditions.

    Attachment of the Furylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the furylmethyl group is introduced to the indene ring.

    Formation of the Benzenecarboxamide Framework: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a drug

Properties

IUPAC Name

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-21(17-11-10-15-5-3-6-16(15)13-17)19-8-1-2-9-20(19)22(25)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPVUTSHKLVRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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